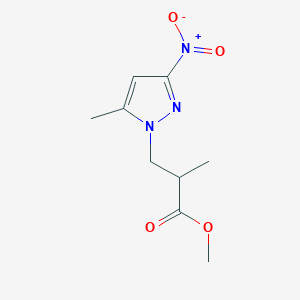![molecular formula C14H16F2N2OS B2620470 N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)sulfanyl]acetamide CAS No. 1211411-58-3](/img/structure/B2620470.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)sulfanyl]acetamide is an organic compound that features a cyano group, a dimethylpropyl group, and a difluorophenyl sulfanyl group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)sulfanyl]acetamide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the cyano group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group is replaced by a cyano group.
Introduction of the dimethylpropyl group: This step might involve alkylation reactions using appropriate alkyl halides.
Attachment of the difluorophenyl sulfanyl group: This can be done through thiol-ene reactions or other sulfur-based coupling reactions.
Formation of the acetamide backbone: This step might involve amidation reactions where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The aromatic ring might undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Applications De Recherche Scientifique
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)sulfanyl]acetamide could have several applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action would depend on the specific application of the compound. For instance, if used in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)sulfanyl]acetamide: can be compared with other acetamide derivatives, cyano compounds, or difluorophenyl-containing compounds.
Unique Features: The presence of both a cyano group and a difluorophenyl sulfanyl group might confer unique chemical properties, such as increased stability or specific reactivity patterns.
Highlighting Uniqueness
Chemical Stability: The combination of functional groups might result in enhanced chemical stability.
Reactivity: Unique reactivity patterns due to the presence of multiple functional groups.
Biological Activity: Potential for unique interactions with biological targets due to the specific arrangement of functional groups.
Propriétés
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2,5-difluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2OS/c1-9(2)14(3,8-17)18-13(19)7-20-12-6-10(15)4-5-11(12)16/h4-6,9H,7H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNVKAKUWVKERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=C(C=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-propyl-4,5,6,7-tetrahydrothieno[2,3-b]azepine-2-carboxylic acid](/img/structure/B2620387.png)
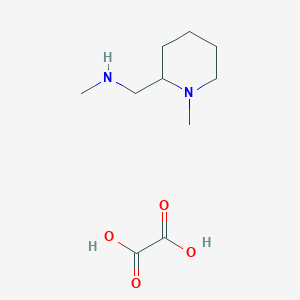
![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2620389.png)

![1-(2-methoxybenzoyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2620391.png)
![Rac-1-[(4ar,8ar)-octahydropyrano[3,4-b][1,4]oxazin-1-yl]prop-2-en-1-one](/img/structure/B2620392.png)
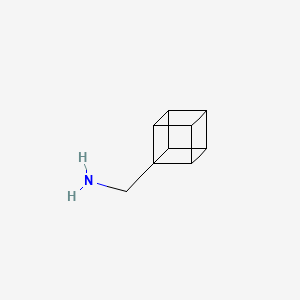

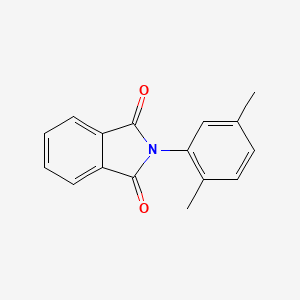
![allyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetate](/img/structure/B2620399.png)
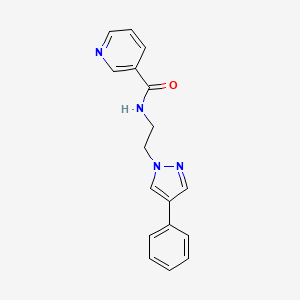
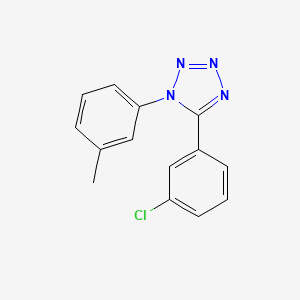
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide](/img/structure/B2620405.png)
